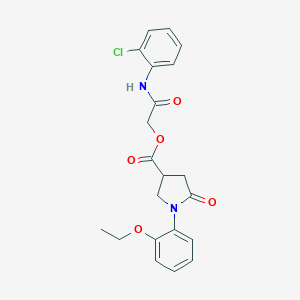
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyrrolidine-based compound that has shown potential in various applications, including medicinal chemistry, drug design, and biological research.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies indicate that the compound exerts its biological effects through the inhibition of specific enzymes, including acetylcholinesterase and topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit acetylcholinesterase activity, and inhibit topoisomerase II activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a potent anticancer agent. However, a limitation of using the compound is its potential toxicity, which requires careful handling and observation.
Orientations Futures
There are several future directions for the study of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is the development of more potent analogs of the compound for use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in other applications, such as drug design and biological research.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a pyrrolidine-based compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 2-chloroaniline, ethyl acetoacetate, and 2-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential in medicinal chemistry. It has shown promising results as a potential anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, the compound has shown potential in the treatment of Alzheimer's disease, with studies indicating its ability to inhibit acetylcholinesterase activity.
Propriétés
Nom du produit |
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C21H21ClN2O5 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-2-28-18-10-6-5-9-17(18)24-12-14(11-20(24)26)21(27)29-13-19(25)23-16-8-4-3-7-15(16)22/h3-10,14H,2,11-13H2,1H3,(H,23,25) |
Clé InChI |
XRECHRNTONEULR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
SMILES canonique |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)





![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)



